
Cyclopentadiene dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadiene dioxide (CPDO) is a cyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The compound is a colorless liquid that is highly reactive and unstable, making it challenging to handle and store.
Mécanisme D'action
The mechanism of action of Cyclopentadiene dioxide is not well-understood, but it is believed to be a potent electrophile that can undergo various reactions with nucleophiles. Cyclopentadiene dioxide can react with various functional groups such as alcohols, amines, and thiols, leading to the formation of new organic compounds.
Effets Biochimiques Et Physiologiques
Cyclopentadiene dioxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. Cyclopentadiene dioxide has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentadiene dioxide has several advantages and limitations for lab experiments. The compound is highly reactive and can undergo various reactions, making it a versatile building block for organic synthesis. However, its instability and reactivity make it challenging to handle and store, requiring special precautions and equipment.
Orientations Futures
There are several future directions for Cyclopentadiene dioxide research. One potential application is its use as a building block for the synthesis of new materials, such as polymers and coatings. Cyclopentadiene dioxide can also be used as a reactive intermediate for the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand the mechanism of action of Cyclopentadiene dioxide and its potential as an anticancer and antimicrobial agent.
In conclusion, Cyclopentadiene dioxide is a unique and versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Cyclopentadiene dioxide and its applications in various fields.
Méthodes De Synthèse
Cyclopentadiene dioxide can be synthesized through the Diels-Alder reaction of cyclopentadiene and ozone. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained in high yield. The synthesis of Cyclopentadiene dioxide can also be achieved through the oxidation of cyclopentadiene using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Applications De Recherche Scientifique
Cyclopentadiene dioxide has been extensively studied in the scientific community due to its potential applications in various fields. The compound has been used as a building block for the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals. Cyclopentadiene dioxide has also been used as a reactive intermediate in organic synthesis, such as the synthesis of furans and pyrans.
Propriétés
Numéro CAS |
187-29-1 |
|---|---|
Nom du produit |
Cyclopentadiene dioxide |
Formule moléculaire |
C5H6O2 |
Poids moléculaire |
98.1 g/mol |
Nom IUPAC |
3,7-dioxatricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C5H6O2/c1-2-4(6-2)5-3(1)7-5/h2-5H,1H2 |
Clé InChI |
SIWFRAYSJGYECR-UHFFFAOYSA-N |
SMILES |
C1C2C(O2)C3C1O3 |
SMILES canonique |
C1C2C(O2)C3C1O3 |
Synonymes |
1,2,4,5-diepoxypentane 1,2-4,5-diepoxypentane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



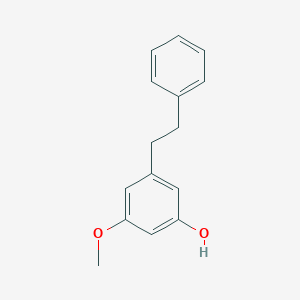
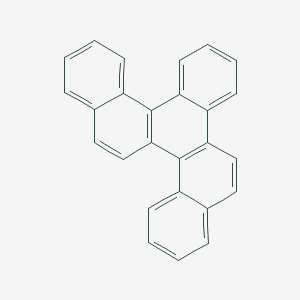
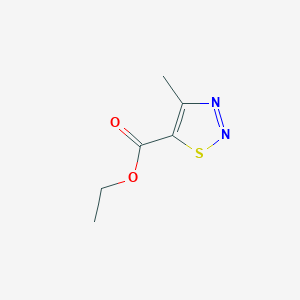
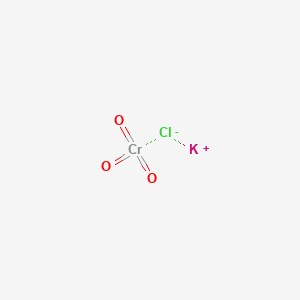
![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)
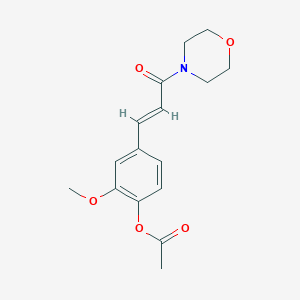
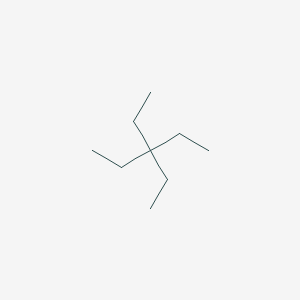
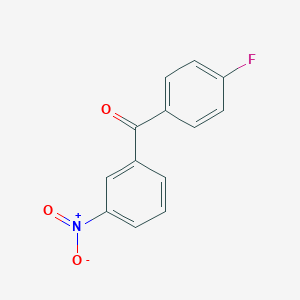
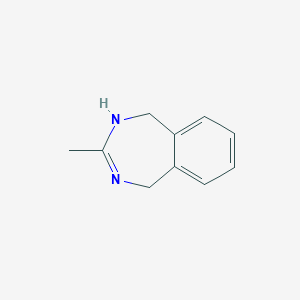
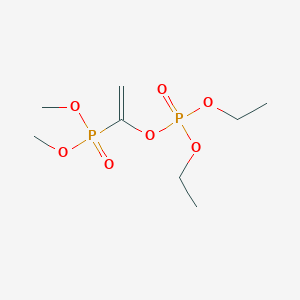
![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)
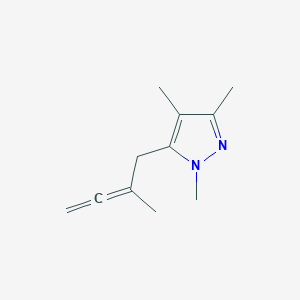
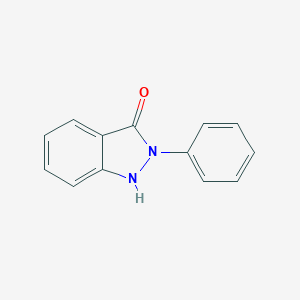
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)